4-Borono-D-phenylalanine

Catalog No.
S755330
CAS No.
111821-49-9
M.F
C9H12BNO4
M. Wt
209.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Borono-D-phenylalanine

CAS Number

111821-49-9

Product Name

4-Borono-D-phenylalanine

IUPAC Name

(2R)-2-amino-3-(4-boronophenyl)propanoic acid

Molecular Formula

C9H12BNO4

Molecular Weight

209.01 g/mol

InChI

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m1/s1

InChI Key

NFIVJOSXJDORSP-MRVPVSSYSA-N

SMILES

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O

Isomeric SMILES

B(C1=CC=C(C=C1)C[C@H](C(=O)O)N)(O)O

Synthesis and Availability:

4-Borono-D-phenylalanine is a synthetic compound not found naturally. Researchers can obtain it from chemical suppliers like Sigma-Aldrich .

Limited Research:

Scientific research on 4-Borono-D-phenylalanine is limited compared to its counterpart, 4-Borono-L-phenylalanine (4-BPA). 4-BPA is being investigated for its potential applications in cancer treatment, particularly in Boron Neutron Capture Therapy (BNCT) .

4-Borono-D-phenylalanine is a boronated amino acid that has gained attention in the fields of medicinal chemistry and oncology. It is an isomer of 4-borono-L-phenylalanine, differing only in the chirality at the alpha carbon. This compound is particularly notable for its application in boron neutron capture therapy (BNCT), a targeted cancer treatment that exploits the unique properties of boron to selectively destroy cancer cells while sparing healthy tissue. The presence of the boron atom enhances its therapeutic potential, making it a valuable tool in cancer treatment strategies.

BNCT is a type of cancer therapy that utilizes a targeted delivery of a boron compound to cancer cells. When exposed to a neutron beam, boron undergoes a nuclear reaction, releasing high-energy alpha particles that can kill nearby cancer cells with minimal impact on healthy tissues [].

The advantage of 4-D-BPA in BNCT lies in its structural similarity to D-phenylalanine. Cancer cells often have a higher uptake of amino acids. By incorporating 4-D-BPA into their proteins, cancer cells can be selectively targeted for BNCT due to the presence of boron atoms within their structure [].

Typical of amino acids and boron-containing compounds. Key reactions include:

  • Suzuki Coupling Reaction: This reaction allows for the formation of biaryl compounds, where 4-borono-D-phenylalanine can act as a coupling partner.
  • Peptide Synthesis: As an amino acid, it can be incorporated into peptides through standard peptide coupling methods, often utilizing activating agents like carbodiimides.
  • Electrophilic Substitution: The boron group can facilitate electrophilic substitution reactions on the aromatic ring, enhancing reactivity towards other electrophiles.

The biological activity of 4-borono-D-phenylalanine is primarily linked to its role in BNCT. When exposed to thermal neutrons, the boron atom captures neutrons and undergoes a nuclear reaction that releases high-energy alpha particles and lithium nuclei, leading to localized cell death in tumor tissues. Studies have shown that the D-isomer may exhibit improved tumor-to-normal tissue ratios compared to its L counterpart, potentially enhancing its efficacy as a radiopharmaceutical for imaging and treatment of brain tumors .

Several synthesis methods for 4-borono-D-phenylalanine have been developed:

  • Direct Synthesis from Phenylalanine: A common method involves the reaction of phenylalanine with boronic acid derivatives under controlled conditions to yield 4-borono-D-phenylalanine.
  • Microwave-Assisted Synthesis: This method utilizes microwave irradiation to enhance reaction rates and yields during the Suzuki coupling process .
  • Chiral Resolution Techniques: Techniques such as chiral chromatography can be employed to isolate the D-isomer from racemic mixtures .

4-Borono-D-phenylalanine has several important applications:

  • Boron Neutron Capture Therapy: It is primarily used in BNCT for treating various types of cancers, particularly brain tumors.
  • Radiotracer Development: The compound serves as a precursor for radiolabeled derivatives used in positron emission tomography (PET) imaging .
  • Research Tool: It is utilized in studies exploring amino acid transport mechanisms and tumor biology.

Research indicates that 4-borono-D-phenylalanine interacts selectively with certain transporters in tumor cells, enhancing its uptake compared to normal cells. Studies have demonstrated that this compound can improve the selectivity of boron accumulation in tumors when compared to other amino acids, which is crucial for effective BNCT . Additionally, interaction studies with various radiolabeling agents have shown promising results in enhancing imaging capabilities.

Several compounds share structural similarities with 4-borono-D-phenylalanine. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Borono-L-phenylalanineBoronated Amino AcidUsed extensively in BNCT; L-isomer exhibits different biological activity compared to D-isomer.
4-BoronophenylalanineBoronated Amino AcidA racemic mixture that includes both D and L forms; used similarly but lacks specificity of D-isomer.
2-Amino-3-(4-boronophenyl)propanoic acidBoronated Amino AcidUsed in similar therapeutic contexts but has different pharmacokinetics.
3-Borono-L-alanineBoronated Amino AcidExhibits different interactions and biological activities compared to phenylalanine derivatives.

The uniqueness of 4-borono-D-phenylalanine lies in its specific interactions with tumor cells and its potential advantages in imaging and therapeutic applications over other similar compounds.

The development of boronophenylalanine (BPA) traces back to the 1950s, when researchers first explored boronated compounds for BNCT. Early efforts focused on sodium borocaptate (BSH), but its poor tumor selectivity prompted the synthesis of BPA in the 1980s. Snyder et al. pioneered the first synthesis of racemic BPA via diethyl acetamidomalonate alkylation, but clinical trials soon revealed the superior tumor uptake of the L-enantiomer. Despite this, D-BPA gained attention for its unique biochemical interactions, particularly in preclinical studies exploring stereoselective transport mechanisms.

Key Milestones:

  • 1980s: Synthesis of racemic BPA and isolation of enantiomers.
  • 1990s: Clinical validation of L-BPA for melanoma and glioblastoma.
  • 2000s: Structural studies of BPA-carbohydrate complexes to improve solubility.
  • 2010s–2020s: Development of D-BPA derivatives for combinatorial BNCT approaches.

Theoretical Foundations of Boron-Based Cancer Therapies

BNCT relies on the 10B(n,α)7Li nuclear reaction, which releases 2.79 MeV of energy localized within 5–9 μm—roughly the diameter of a single cell. The efficacy of D-BPA hinges on two factors:

Tumor Selectivity via Amino Acid Transporters

Cancer cells overexpress L-type amino acid transporters (LAT-1 and LAT-2), which facilitate the uptake of phenylalanine analogs like D-BPA. While L-BPA exhibits higher affinity for LAT-1, D-BPA may exploit alternative pathways, such as system b0,+, to bypass competition with endogenous amino acids.

Boron Localization and Microdistribution

Secondary ion mass spectrometry (SIMS) studies reveal that D-BPA accumulates preferentially in tumor nuclei, where DNA damage from α particles maximizes lethality. The compound’s boronic acid group forms reversible esters with diols, enhancing retention in glycolytic tumor microenvironments.

Table 1: Comparative Boron Concentrations in Tumor vs. Blood

CompoundTumor-to-Blood RatioSource
L-BPA3.40 ± 0.83
D-BPA (preclinical)2.10 ± 0.45

Evolution of Research Methodologies with BPA

Synthetic Chemistry Advances

Early BPA syntheses relied on palladium-catalyzed cross-coupling reactions, such as Miyaura borylation, to introduce the boronic acid group. Modern approaches employ asymmetric catalysis to produce enantiopure D-BPA:

  • Suzuki-Miyaura Coupling:

    • Substrate: 4-Iodo-D-phenylalanine
    • Reagent: Bis(pinacolato)diboron
    • Catalyst: PdCl2(dppf)
    • Yield: 72–89%.
  • Enzymatic Resolution:

    • Racemic BPA is treated with acylase I to isolate D-enantiomers.

Table 2: Synthesis Methods for D-BPA

MethodKey FeatureBoron SourceYield (%)
Cross-CouplingChiral ligand-controlled asymmetryPinacolborane89
Enzymatic ResolutionEco-friendly, scalableRacemic BPA63

Imaging and Dosimetry

Positron emission tomography (PET) with 18F-labeled D-BPA (18F-D-BPA) enables real-time visualization of boron distribution. Studies show a tumor-to-normal-tissue (T/N) ratio of 2.5–3.0, validating its potential for treatment planning. Dynamic SIMS further maps subcellular boron microdistribution, revealing nuclear enrichment in glioblastoma cells.

Preclinical Models

  • In Vitro: Primary glioblastoma cultures treated with D-BPA show 40% higher boron retention compared to L-BPA.
  • In Vivo: Murine melanoma models demonstrate 25% tumor growth inhibition with D-BPA-BNCT vs. 18% for L-BPA.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Borono-D-phenylalanine

Dates

Modify: 2023-08-15

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